

In-Depth Technical Guide: 5-Bromo-2-(methylsulphonyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(methylsulphonyl)pyrimidine
Cat. No.:	B182152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-(methylsulphonyl)pyrimidine**, a key intermediate in the synthesis of biologically active molecules. The document details its physicochemical properties, a robust synthesis protocol, and its application in the development of kinase inhibitors, providing a logical workflow for its use in drug discovery.

Core Compound Properties

5-Bromo-2-(methylsulphonyl)pyrimidine is a versatile heterocyclic compound frequently utilized in medicinal chemistry. Its value lies in the differential reactivity of its two key functional groups: the methylsulfonyl group at the 2-position, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and the bromo group at the 5-position, which is amenable to various cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of different substituents, making it a valuable scaffold for building diverse molecular libraries.

A summary of its key quantitative data is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	237.07 g/mol	
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ S	
CAS Number	38275-48-8	
Melting Point	130-133 °C	
Appearance	Solid	
SMILES String	CS(=O)(=O)c1ncc(Br)cn1	
InChI Key	MVIRMXABVKJKAR- UHFFFAOYSA-N	

Synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine

The following is a detailed experimental protocol for the synthesis of **5-Bromo-2-(methylsulphonyl)pyrimidine**. This procedure outlines the oxidation of the corresponding methylthio-pyrimidine precursor.

Experimental Protocol: Synthesis

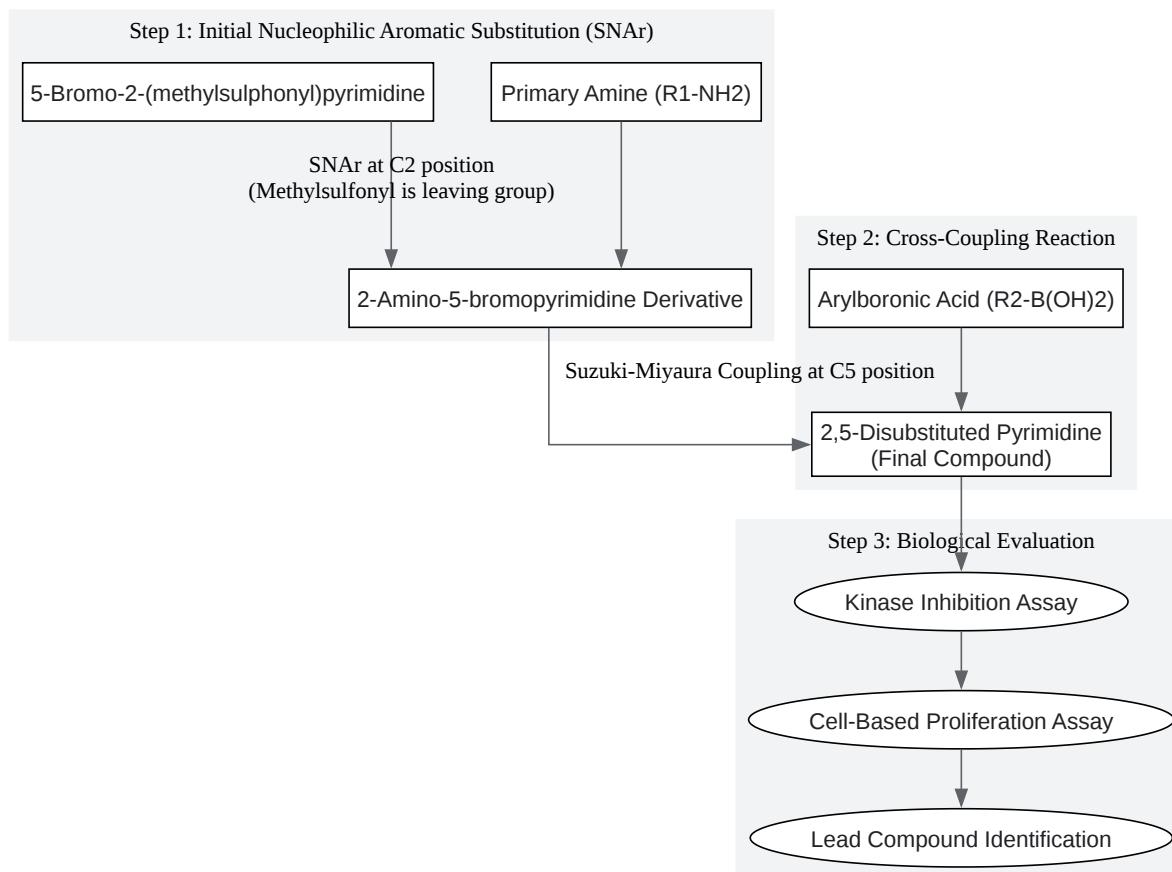
Objective: To synthesize **5-Bromo-2-(methylsulphonyl)pyrimidine** from 5-bromo-2-(methylthio)pyrimidine.

Materials:

- 5-bromo-2-(methylthio)pyrimidine
- Methanol
- Oxone® (Potassium peroxymonosulfate)
- 4N aqueous sodium hydroxide solution
- Water (deionized)

- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:


- Dissolve 5-bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL).
- Prepare a solution of Oxone® (94.6 g, 154 mmol, 3.16 eq.) in water (500 mL).
- In an alternating fashion, add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol, 3.28 eq.) to the methanol solution in batches. It is crucial to control the temperature and maintain the pH of the reaction mixture between 2 and 3 during the addition.
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- Upon completion of the reaction, add water (500 mL) to dilute the mixture.
- Extract the mixture with ethyl acetate (2 x 500 mL).
- Adjust the aqueous layer to pH 7 and perform an additional extraction with ethyl acetate.
- Combine all the organic layers and dry them over anhydrous magnesium sulfate.
- Concentrate the dried organic solution under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.

Expected Yield: Approximately 9.23 g (80%). The product can often be used in subsequent reactions without further purification.

Characterization: The product can be characterized by $^1\text{H-NMR}$ (300 MHz, DMSO-d6) and mass spectrometry (ESI). Expected results are: $^1\text{H-NMR}$ δ 9.28 (s, 2H), 3.37 (s, 3H); MS (ESI): m/z $[\text{M} + \text{H}]^+$ 237 (^{79}Br).

Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis

5-Bromo-2-(methylsulphonyl)pyrimidine is a valuable starting material for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The pyrimidine scaffold is a privileged structure in this context, often mimicking the purine core of ATP to competitively bind to the kinase's ATP-binding site.^[1] The following workflow illustrates the strategic use of this compound in a drug discovery campaign targeting a specific kinase.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and evaluation of kinase inhibitors.

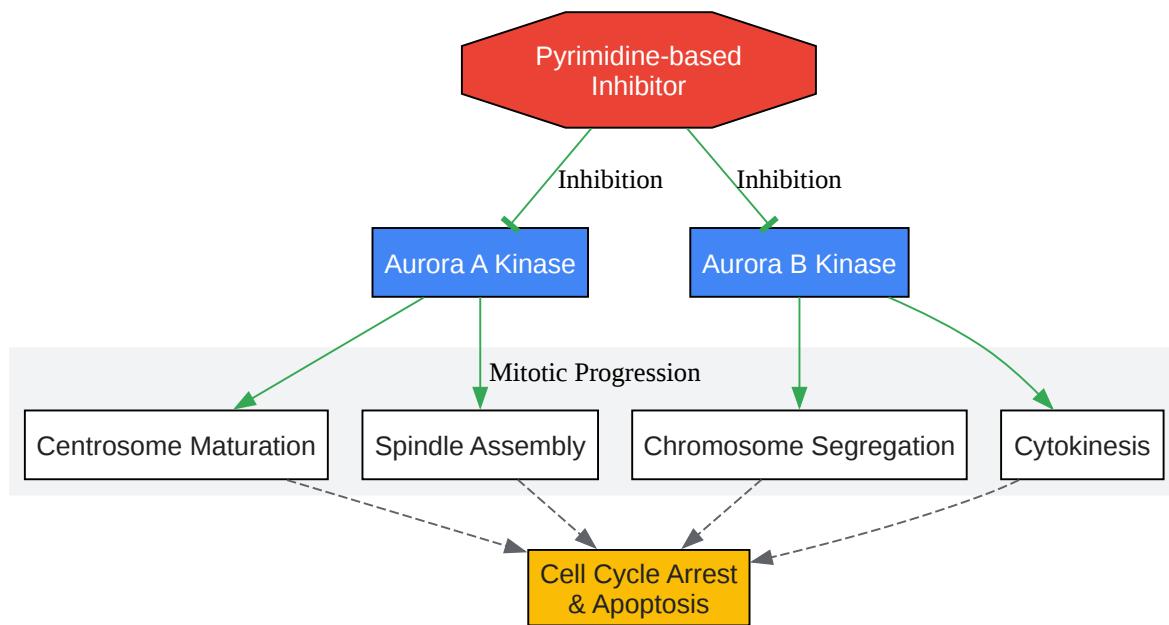
Detailed Methodology for Kinase Inhibitor Synthesis

The following protocol is a generalized example of a nucleophilic aromatic substitution reaction, which is the first key step in the workflow diagram above.

Objective: To synthesize a 2-amino-5-bromopyrimidine derivative via SNAr.

Materials:

- **5-Bromo-2-(methylsulphonyl)pyrimidine**
- A desired primary or secondary amine (e.g., a substituted aniline) (1.1 eq)
- A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.5 - 2.0 eq)
- A suitable solvent (e.g., Isopropanol, Dioxane, or N,N-Dimethylformamide - DMF)


Procedure:

- In a reaction vessel, dissolve **5-Bromo-2-(methylsulphonyl)pyrimidine** (1.0 eq) in the chosen solvent.
- Add the amine (1.1 eq) and the base (e.g., DIPEA) to the solution.
- Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the amine) for a period of 2 to 24 hours.
- Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate under reduced pressure.

- Purify the crude product using column chromatography on silica gel to obtain the desired 2-amino-5-bromopyrimidine derivative.

Role in Targeting Cellular Signaling Pathways

The 2,5-disubstituted pyrimidine derivatives synthesized from **5-Bromo-2-(methylsulphonyl)pyrimidine** are often designed to inhibit specific protein kinases. These kinases are critical components of cellular signaling pathways that regulate processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the Aurora Kinase signaling pathway by a pyrimidine-based inhibitor.

By acting as a versatile starting material, **5-Bromo-2-(methylsulphonyl)pyrimidine** enables the synthesis of potent and selective inhibitors that can modulate such pathways, offering a promising avenue for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-2-(methylsulphonyl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182152#5-bromo-2-methylsulphonyl-pyrimidine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com